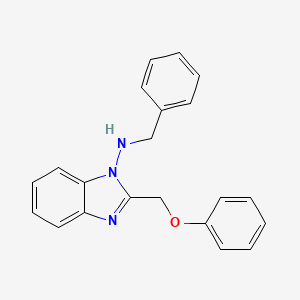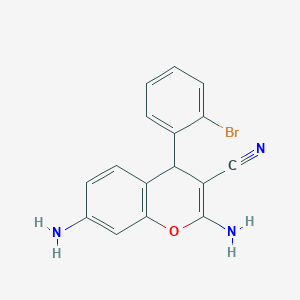![molecular formula C21H27NO3 B5236757 {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol is a chemical compound that has been studied extensively in scientific research. This compound has potential applications in the field of medicinal chemistry and drug discovery due to its unique structure and properties. In
Wirkmechanismus
The mechanism of action of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol is not fully understood. However, it is believed that the compound exerts its activity through the inhibition of certain enzymes or proteins involved in the growth and proliferation of cancer cells or viral replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol has been shown to have potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have activity against certain viral infections, such as HIV-1 and HCV. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol in lab experiments is its potent activity against various cancer cell lines and viral infections. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells and tissues. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol. One direction is the further optimization of the synthesis method to yield higher purity and higher yield of the compound. Another direction is the elucidation of the mechanism of action of this compound through further biochemical and biophysical studies. Additionally, the safety and efficacy of this compound in vivo need to be investigated further to determine its potential as a therapeutic agent. Finally, the development of new analogs of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol with improved activity and selectivity is an important future direction for the study of this compound.
Synthesemethoden
The synthesis method of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde and 3-piperidinylmethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol has been studied extensively in scientific research for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to have potent activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol has been shown to have activity against certain viral infections, such as HIV-1 and HCV, making it a potential candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-24-21-12-18(13-22-11-5-8-19(14-22)15-23)9-10-20(21)25-16-17-6-3-2-4-7-17/h2-4,6-7,9-10,12,19,23H,5,8,11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIQTIAKLOTOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)CO)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)


![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)